molecular formula C19H18ClN3OS2 B3620386 2-chloro-N-{5-[(2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

2-chloro-N-{5-[(2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B3620386
M. Wt: 404.0 g/mol
InChI Key: ACICGCYHFTVRMX-UHFFFAOYSA-N
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Description

2-chloro-N-{5-[(2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{5-[(2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 5-[(2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{5-[(2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiourea derivatives.

Scientific Research Applications

2-chloro-N-{5-[(2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-N-{5-[(2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,6-diphenyl-1,3,5-triazine
  • 2-chloro-5-nitro-4,6-pyrimidinediamine
  • 2-chloro-4,5,6-trimethylnicotinonitrile

Uniqueness

What sets 2-chloro-N-{5-[(2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide apart from similar compounds is its unique combination of a thiadiazole ring with a benzamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to its analogs.

Properties

IUPAC Name

2-chloro-N-[5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS2/c1-11-8-12(2)15(13(3)9-11)10-25-19-23-22-18(26-19)21-17(24)14-6-4-5-7-16(14)20/h4-9H,10H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACICGCYHFTVRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{5-[(2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{5-[(2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

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